molecular formula C17H19N5S B12267211 5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Cat. No.: B12267211
M. Wt: 325.4 g/mol
InChI Key: DVWNNZSCZFFLCA-UHFFFAOYSA-N
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Description

5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved by reacting 2-chloropyrazine with an appropriate amine under basic conditions.

    Construction of the tricyclic core: This involves cyclization reactions that form the tricyclic structure, often using reagents such as sulfur and nitrogen sources.

    Methylation: Introduction of methyl groups at specific positions on the tricyclic core using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the tricyclic core, potentially leading to the formation of amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted pyrazines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with various biomolecules and potential as a biochemical probe.

Medicine

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazines: These compounds share a similar pyrazine ring structure and may exhibit comparable chemical properties.

    Tricyclic amines: Compounds with similar tricyclic cores may have analogous biological activities.

Uniqueness

What sets 5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine apart is its specific combination of functional groups and tricyclic structure, which may confer unique reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2,7-dimethyl-N-(pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N5S/c1-10-3-4-13-14(7-10)23-17-15(13)16(21-11(2)22-17)20-9-12-8-18-5-6-19-12/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,20,21,22)

InChI Key

DVWNNZSCZFFLCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)NCC4=NC=CN=C4)C

Origin of Product

United States

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